molecular formula C19H15N3O4 B2769486 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034272-08-5

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2769486
CAS No.: 2034272-08-5
M. Wt: 349.346
InChI Key: LNPJGBFXZHKFED-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that features a combination of furan, pyridine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-Pyridine Intermediate: The initial step involves the coupling of furan and pyridine derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Benzoxazole Moiety: The intermediate is then reacted with a benzoxazole derivative, often through a nucleophilic substitution reaction.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the particular target being studied.

Comparison with Similar Compounds

Similar Compounds

    N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: shares structural similarities with other compounds containing furan, pyridine, and benzoxazole moieties.

    N-(pyridin-4-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Lacks the furan ring.

    N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)propionamide: Contains a propionamide group instead of an acetamide group.

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. Its structure features a furan ring, a pyridine moiety, and an oxobenzoxazole group, which contribute to its biological activity. The molecular formula is C17H15N3O3C_{17}H_{15}N_{3}O_{3}, and its structural representation is crucial for understanding its interaction with biological targets.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
  • Cell Signaling Modulation : The compound may also influence cell signaling pathways by interacting with phosphoinositide 3-kinases (PI3Ks), which are implicated in various cellular processes including inflammation and cell survival . This interaction can lead to altered cellular responses, potentially reducing inflammation or promoting apoptosis in cancer cells.

Antiinflammatory Activity

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory effects. For instance, derivatives of furan-containing compounds have demonstrated the ability to reduce edema and lower levels of pro-inflammatory cytokines such as IL-1β . This suggests that this compound may similarly exhibit anti-inflammatory properties.

Anticancer Potential

The oxobenzoxazole component is known for its anticancer activity. Studies have shown that derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways . The potential for this compound to inhibit tumor growth warrants further investigation.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant COX inhibition with similar furan derivatives, leading to reduced inflammatory markers .
Study 2Reported that furan-containing compounds exhibited low cytotoxicity while effectively inhibiting cancer cell proliferation in vitro .
Study 3Investigated the structure–activity relationship (SAR) of related compounds, identifying key functional groups necessary for biological activity .

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-18(12-22-15-4-1-2-5-17(15)26-19(22)24)21-11-13-7-8-20-14(10-13)16-6-3-9-25-16/h1-10H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPJGBFXZHKFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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